3-Fluor-4-nitrobenzoesäure

Übersicht

Beschreibung

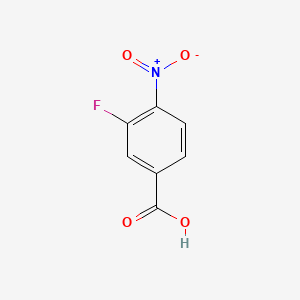

3-Fluoro-4-nitrobenzoic acid is a chemical compound with the empirical formula C7H4FNO4 . It has a molecular weight of 185.11 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

3-Fluoro-4-nitrobenzoic acid can be synthesized by various methods. One common method involves the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrobenzoic acid is represented by the SMILES stringOC(=O)c1ccc(c(F)c1)N+[O-] . The InChI representation is 1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) . Chemical Reactions Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzoic acid is a solid substance that is soluble in methanol . It has a melting point of 174-175°C . The compound has a predicted boiling point of 372.8±27.0 °C and a predicted density of 1.568±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antimycobakterielle Wirkstoffe

3-Fluor-4-nitrobenzoesäure: wird als Ausgangsreagenz bei der Synthese neuartiger Benzimidazole mit antimycobakterieller Aktivität verwendet. Diese Verbindungen sind so konzipiert, dass sie Mykobakterieninfektionen wie Tuberkulose bekämpfen, indem sie das Wachstum der Bakterien hemmen .

Cholinesterase-Inhibitoren

Diese Verbindung dient als Vorläufer bei der Entwicklung von Acetylcholinesterase (AChE) - und Butyrylcholinesterase (BChE) -Inhibitoren. Diese Inhibitoren sind entscheidend für die Erforschung neurodegenerativer Erkrankungen wie Alzheimer, da sie möglicherweise die Nervenfunktion verbessern können, indem sie den Abbau von Acetylcholin verhindern .

Pictet-Spengler-Reaktion

In der synthetischen organischen Chemie wird This compound zur Herstellung von Bis(heterocyclischen) Skelettvorläufern für die Pictet-Spengler-Reaktion verwendet. Diese Reaktion ist wichtig für die Konstruktion komplexer und vielfältiger molekularer Strukturen, die häufig in Naturprodukten und Arzneimitteln vorkommen .

Triazinobenzimidazol-Synthese

Die Verbindung ist an der Festphasen-Synthese trisubstituierter Triazinobenzimidazoldione beteiligt. Diese heterocyclischen Verbindungen haben eine breite Palette von Anwendungen, darunter als potenzielle Arzneimittel und in der Materialwissenschaft .

Zwischenprodukt in der organischen Synthese

Als Zwischenprodukt in der organischen Synthese wird This compound verwendet, um Fluor- und Nitrogruppen in Moleküle einzuführen, was ihre chemischen und physikalischen Eigenschaften erheblich verändern kann. Dies macht sie wertvoll für die Herstellung von Spezialmaterialien und Chemikalien .

Analytische Chemie

In der analytischen Chemie kann diese Verbindung aufgrund ihrer genau definierten Eigenschaften wie Schmelzpunkt und Löslichkeit in Ethanol als Standard oder Reagenz verwendet werden. Sie hilft bei der Kalibrierung von Instrumenten und der Entwicklung analytischer Methoden .

Wirkmechanismus

Target of Action

3-Fluoro-4-nitrobenzoic acid is primarily used as a starting reagent in the synthesis of novel benzimidazoles . Benzimidazoles are known to have antimicrobial, opioid, antipsychotic, and antihistamine properties . The compound interacts with the primary amine of a resin-bound amino acid during the synthesis .

Mode of Action

The mode of action of 3-Fluoro-4-nitrobenzoic acid is based on its reactivity with other compounds. The carboxylic acid group in the compound reacts with alcohols to form esters . In the synthesis of benzimidazoles, the fluoro group is displaced and the nitro group is reduced .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-4-nitrobenzoic acid are those involved in the synthesis of benzimidazoles. Benzimidazoles are synthesized through a multi-step reaction pathway starting from 4-fluoro-3-nitrobenzoic acid . The resulting benzimidazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), affecting the cholinergic system .

Pharmacokinetics

The compound’s solubility in 95% ethanol suggests it may have good bioavailability

Result of Action

The result of the action of 3-Fluoro-4-nitrobenzoic acid is the production of benzimidazoles. These compounds have various pharmaceutical applications, including antimicrobial, opioid, antipsychotic, and antihistamine effects . In addition, benzimidazoles synthesized from 3-Fluoro-4-nitrobenzoic acid can inhibit AChE and BChE, potentially affecting neurological functions .

Action Environment

The action of 3-Fluoro-4-nitrobenzoic acid can be influenced by environmental factors such as temperature and solvent. For instance, the compound is soluble in 95% ethanol, which can affect its reactivity . Additionally, safety data suggests that the compound should be handled in a well-ventilated environment to avoid inhalation .

Safety and Hazards

3-Fluoro-4-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Biochemische Analyse

Biochemical Properties

The nitro group, -NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Molecular Mechanism

Nitro compounds can undergo various reactions, including reduction, substitution, and elimination reactions

Metabolic Pathways

Nitro compounds can undergo various reactions, including reduction, substitution, and elimination reactions .

Eigenschaften

IUPAC Name |

3-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZBIQSKLXJFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960737 | |

| Record name | 3-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403-21-4 | |

| Record name | 3-Fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

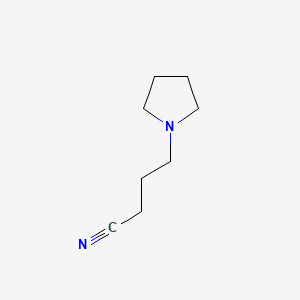

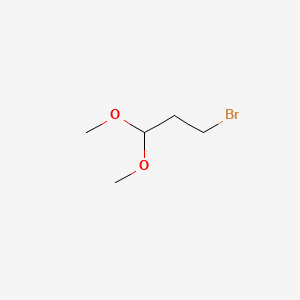

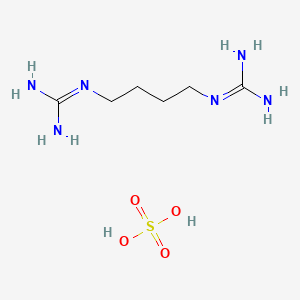

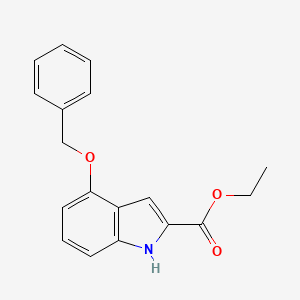

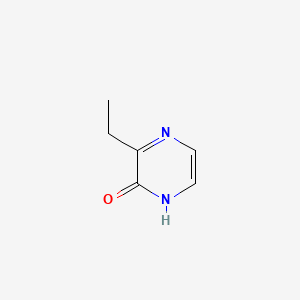

Synthesis routes and methods I

Procedure details

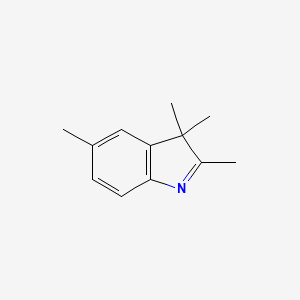

Synthesis routes and methods II

Procedure details

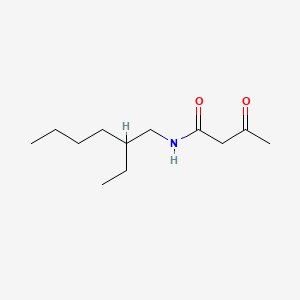

Synthesis routes and methods III

Procedure details

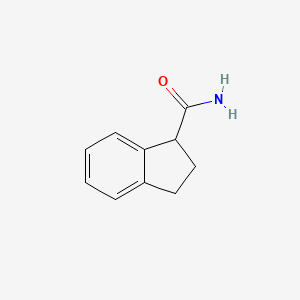

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)